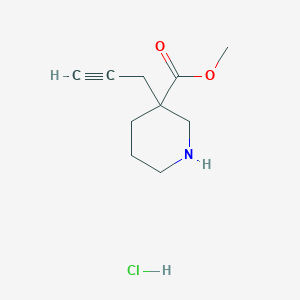

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2243515-48-0 . It has a molecular weight of 217.7 . The IUPAC name for this compound is methyl 3- (prop-2-yn-1-yl)piperidine-3-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride” is 1S/C10H15NO2.ClH/c1-3-5-10 (9 (12)13-2)6-4-7-11-8-10;/h1,11H,4-8H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis

“Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Stereochemical Studies and Synthesis Applications

- Stereochemical studies on medicinal agents like allylprodine hydrochloride have been conducted to understand the role of conformation in their interaction with analgetic receptors. These studies have shown that certain conformational arrangements, despite not ensuring high potency by themselves, contribute to the stereoselectivity and potency of compounds due to the interaction with accessory sites on receptors (Portoghese & Shefter, 1976).

- Diastereoselective synthesis of complex compounds from simpler molecules like 3-hydroxypyridine has been achieved, indicating the potential for the creation of chiral building blocks necessary for the synthesis of piperidine-related alkaloids. This type of synthesis showcases the potential of such compounds in constructing more complex molecules with specific stereochemical configurations (Tanaka et al., 2002).

Potential Medical Applications

- The synthesis and biological activities of methyl 3,4-epoxypiperidine-3-carboxylate tripeptide derivatives have been explored for their ability to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This research highlights the potential therapeutic applications of such compounds in treating diseases where proteasome inhibition is beneficial (Marastoni et al., 2004).

Chemical Synthesis and Organic Chemistry

- The study of C(2)-symmetric compounds like 2,6-diallylpiperidine carboxylic acid methyl ester has led to the development of novel synthesis strategies for piperidine-related alkaloids. These strategies involve key steps like double asymmetric allylboration, showcasing the compound's role as a versatile building block in organic synthesis (Takahata et al., 2002).

Analytical Methods

- Advanced analytical methods have been developed for the simultaneous analysis of compounds like tolperisone hydrochloride, highlighting the importance of precise analytical techniques in the quality control and research of pharmaceutical compounds (Patel et al., 2012).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

- Piperidine derivatives, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

- Piperine, a related piperidine alkaloid, inhibits free radicals and shows activity against cancer, inflammation, hypertension, and asthma. However, its precise mode of action is not fully understood .

Target of Action

Mode of Action

Result of Action

特性

IUPAC Name |

methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-5-10(9(12)13-2)6-4-7-11-8-10;/h1,11H,4-8H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRXBYRNGALJLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCNC1)CC#C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2393335.png)

![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)

![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)